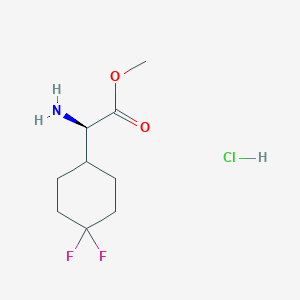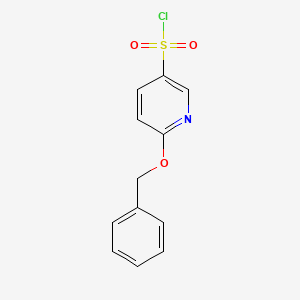
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is an organic compound characterized by the presence of hydroxyl groups on both phenyl rings and an acetamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxybenzaldehyde and 4-hydroxyaniline.
Formation of Schiff Base: The aldehyde group of 2,5-dihydroxybenzaldehyde reacts with the amine group of 4-hydroxyaniline to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to its potential therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dihydroxyphenyl)acetamide: Lacks the additional hydroxyl group on the second phenyl ring.
N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyl groups on the first phenyl ring.
2,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide: Has a benzamide linkage instead of an acetamide linkage.
Uniqueness
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of hydroxyl groups on both phenyl rings and the acetamide linkage, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(2,5-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO4/c16-11-3-1-10(2-4-11)15-14(19)8-9-7-12(17)5-6-13(9)18/h1-7,16-18H,8H2,(H,15,19) |
InChI Key |
AHHDLCCAORKGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=CC(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
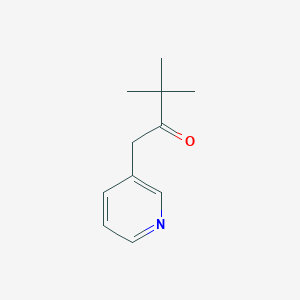
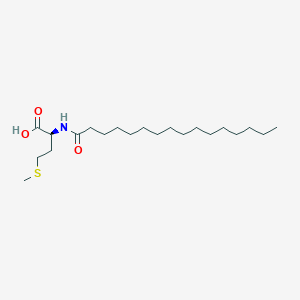
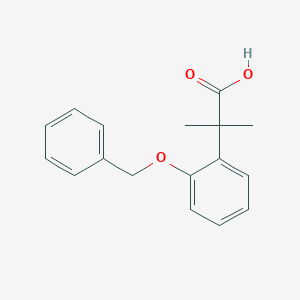
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
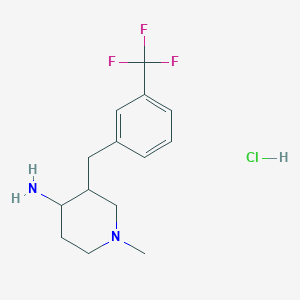
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)


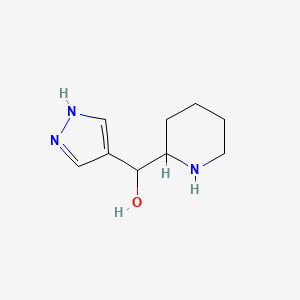
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
